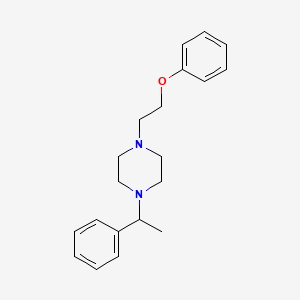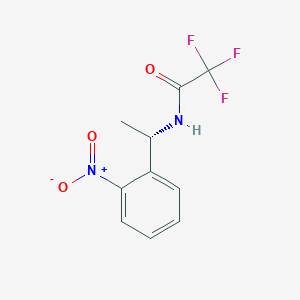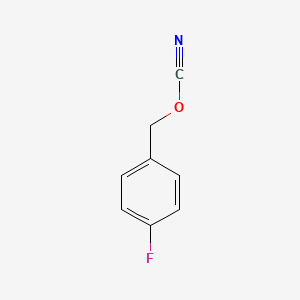
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- is an organic compound belonging to the class of phenylnaphthalenes This compound is characterized by its unique structure, which includes a phenalenone core substituted with a dihydroxyphenyl group and an additional hydroxyl group
Preparation Methods
The synthesis of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenalenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dihydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its potential biological activities, such as antioxidant properties, are of interest in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl groups play a crucial role in these interactions, enhancing the compound’s reactivity and effectiveness .
Comparison with Similar Compounds
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy- can be compared with other similar compounds, such as:
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-: Lacks the additional hydroxyl group, which may affect its reactivity and applications.
1H-Phenalen-1-one, 8-(3,4-dimethoxyphenyl)-2-hydroxy-: The methoxy groups can alter the compound’s electronic properties and reactivity.
1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-methoxy-: The methoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique features of 1H-Phenalen-1-one, 8-(3,4-dihydroxyphenyl)-2-hydroxy-, such as its specific substitution pattern and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
847158-24-1 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
8-(3,4-dihydroxyphenyl)-2-hydroxyphenalen-1-one |
InChI |
InChI=1S/C19H12O4/c20-15-5-4-10(8-16(15)21)13-6-11-2-1-3-12-9-17(22)19(23)14(7-13)18(11)12/h1-9,20-22H |
InChI Key |
SSVRGFDGBCVDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C=C(C3=O)O)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)

![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)

![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)
